REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([S:11][CH3:12])[N:3]=1.[OH-].[Li+]>CO.O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[C:4]([S:11][CH3:12])[N:3]=1 |f:1.2|
|
Name
|
4-Amino-2-methylmercaptopyrimidine-5-carboxylate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C(=O)[O-])SC
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Solid was filtered out
|
Type
|
CUSTOM
|
Details
|
filtrate was collected
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
White solid thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (0.72 g, 55%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC=C1C(=O)O)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |